A 2009 study published in Acta Crystallographica Section C: Crystal Structure Determination and Ab Initio Crystal Structure Prediction investigated the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide. The study found that the molecule adopts a specific conformation with the N-H bond positioned anti to both the C=O and C-Br bonds in the side chain, similar to other related amides [].
The compound can be commercially obtained from various chemical suppliers, suggesting potential research interest in specific areas. However, without specific published studies directly referencing its application, it's difficult to pinpoint its exact role in scientific research.
For a more comprehensive understanding of the potential scientific research applications of 2-Bromo-N-(4-bromophenyl)acetamide, you may consider:
2-Bromo-n-(4-bromophenyl)acetamide is an organic compound with the molecular formula CHBrNO. It is characterized by the presence of two bromine atoms, one attached to the phenyl group and another to the acetamide group. This compound is a brominated derivative of acetamide and exhibits unique chemical properties due to its halogen substitutions, which influence its reactivity and biological activities.
The mechanism of action involves the interaction of bromine atoms with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The specific molecular targets depend on the biological context in which the compound is studied.
Research indicates that 2-Bromo-n-(4-bromophenyl)acetamide possesses potential biological activities, particularly in antimicrobial and anticancer domains. Studies have suggested that it may inhibit specific cellular pathways, making it a candidate for further investigation in therapeutic applications .
The synthesis typically involves the bromination of N-(4-bromophenyl)acetamide using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction is often conducted in solvents such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination .
In industrial settings, continuous flow processes are employed for better control over reaction conditions. Automated systems enhance efficiency and product purity, allowing for consistent quality in large-scale production.
2-Bromo-n-(4-bromophenyl)acetamide has several applications across various fields:
Compound Name | Structural Characteristics |
---|---|
4-Bromoacetanilide | Lacks the second bromine atom on the acetamide group. |
N-(4-Bromophenyl)acetamide | Lacks the bromine atom on the phenyl group. |
2-Bromoacetamide | Lacks the bromine atom on the phenyl group. |
The uniqueness of 2-Bromo-n-(4-bromophenyl)acetamide lies in its dual bromination, which imparts distinct reactivity compared to its analogs. This feature makes it particularly valuable for specific applications requiring enhanced reactivity or selectivity in